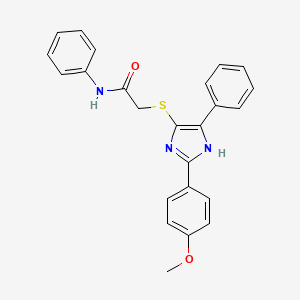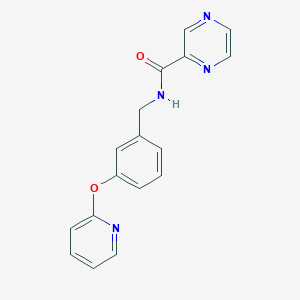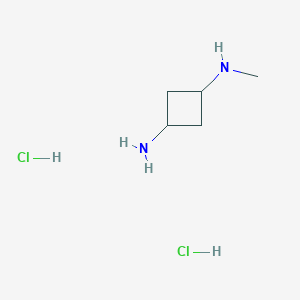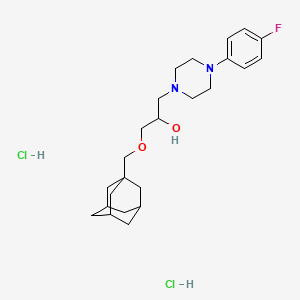
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide, also known as MPTI, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Evaluation for Anticonvulsant Activity
Research has explored the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including those with methoxy, methyl, nitro, and chloro substituents, for their anticonvulsant activities against seizures induced by maximal electroshock (MES). The study identifies 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, indicating potential applications in anticonvulsant drug development (Aktürk et al., 2002).
Potential PET Tracers for Imaging
Another study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The research highlights the successful preparation and isolation of these tracers, suggesting their application in PET imaging for neurological and other diseases (Gao et al., 2016).
Investigating Alzheimer's Disease
A related study synthesized and evaluated [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, for potential detection of Alzheimer's disease prior to amyloid β aggregation. Despite not permeating the blood-brain barrier in animal models, the compound's synthesis offers insights into Alzheimer's research and diagnostic approaches (Brooks et al., 2015).
Anticancer and Antibacterial Properties
Research into 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives has revealed significant anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. This suggests potential applications in cancer therapy (Duran & Demirayak, 2012). Additionally, imidazole derivatives have been synthesized and evaluated for their antimicrobial activities against resistant bacterial strains, including ESBL, VRE, and MRSA, indicating their potential in addressing antimicrobial resistance (Daraji et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazole , a five-membered heterocyclic moiety that is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to changes in cellular function .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cell proliferation, and various metabolic processes .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and can be distributed throughout the body . They are metabolized by various enzymes in the liver and excreted through the kidneys .
Result of Action
Given its structural similarity to other imidazole derivatives, it may have a range of potential effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Propriétés
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-20-14-12-18(13-15-20)23-26-22(17-8-4-2-5-9-17)24(27-23)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFQTTQQDFPRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2999186.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999187.png)

![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)

![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)


